C23H24BrN3
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Overview
Description
The compound with the molecular formula C23H24BrN3 is a complex organic molecule that contains bromine, nitrogen, and a substantial carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H24BrN3 typically involves multi-step organic reactions. One common method includes the use of bromination reactions where a precursor molecule is treated with bromine under controlled conditions to introduce the bromine atom into the desired position. This is followed by a series of coupling reactions to build the complex carbon-nitrogen framework.
Industrial Production Methods
In an industrial setting, the production of This compound often involves large-scale bromination and coupling reactions. These processes are optimized for yield and purity, using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
C23H24BrN3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated and nitrogen-containing oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the bromine atom or reduction of nitrogen-containing groups.
Substitution: The bromine atom in can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones or aldehydes, while reduction can produce amines or de-brominated hydrocarbons.
Scientific Research Applications
C23H24BrN3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of C23H24BrN3 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrogen-containing groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
C23H24ClN3: A similar compound with chlorine instead of bromine, which may exhibit different reactivity and biological activity.
C23H24IN3: The iodine analog, which can have distinct properties due to the larger atomic size and different electronic effects of iodine.
C23H24FN3: The fluorine analog, known for its increased stability and potential differences in biological activity.
Uniqueness
C23H24BrN3: is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not observed in its chlorine, iodine, or fluorine counterparts. This uniqueness makes it valuable in certain chemical reactions and applications where the specific characteristics of bromine are advantageous.
Properties
Molecular Formula |
C23H24BrN3 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(Z)-1-(3-bromophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C23H24BrN3/c1-18(20-8-5-10-22(24)16-20)25-27-14-12-26(13-15-27)17-21-9-4-7-19-6-2-3-11-23(19)21/h2-11,16H,12-15,17H2,1H3/b25-18- |
InChI Key |
OHXBEBSLPFJJAM-BWAHOGKJSA-N |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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